6-[(oxiran-2-yl)methoxy]-1H-indole
Description
Structure
3D Structure
Properties
CAS No. |
70260-93-4 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
6-(oxiran-2-ylmethoxy)-1H-indole |
InChI |
InChI=1S/C11H11NO2/c1-2-9(13-6-10-7-14-10)5-11-8(1)3-4-12-11/h1-5,10,12H,6-7H2 |
InChI Key |
FNAUUGIPMZMODT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC3=C(C=C2)C=CN3 |
Purity |
93 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Oxiran 2 Yl Methoxy 1h Indole
Strategies for Indole (B1671886) Core Functionalization at the C-6 Position
The critical first step in the synthesis of 6-[(oxiran-2-yl)methoxy]-1H-indole is the introduction of an oxygen-containing functional group at the C-6 position of the indole ring. This is most commonly a hydroxyl group, yielding 6-hydroxyindole (B149900), which serves as the direct precursor for the subsequent etherification step.
Electrophilic and Other Approaches to Indole C-6 Oxygenation Precursors
Several methods have been developed for the synthesis of 6-hydroxyindoles. One common strategy involves the deprotection of a more stable ether-protected precursor, such as 6-benzyloxyindole (B15660). The synthesis of 6-benzyloxyindole can be achieved by heating a mixture of 2-methyl-3-nitrophenol (B1294317) with benzyl (B1604629) chloride in the presence of anhydrous potassium carbonate and dimethylformamide (DMF). orgsyn.org The subsequent catalytic hydrogenation of 6-benzyloxyindole provides a high yield of 6-hydroxyindole. prepchem.com
A catalyst-free method for the regiospecific synthesis of 6-hydroxyindoles has also been developed through the condensation of carboxymethyl cyclohexadienones and various amines. acs.org This approach offers a direct route to the desired C-6 hydroxylated indole core.
Furthermore, a modified Bischler-Möhlau reaction, involving the condensation of 3-aminophenol (B1664112) with benzoins under hydrochloric acid catalysis, has been shown to produce a mixture of 4- and 6-hydroxyindoles, with the 6-hydroxy isomer being the major product. researchgate.netresearchgate.net Gold-catalyzed synthesis from alkynylcyclohexadienones and substituted amines also provides a pathway to 6-hydroxyindole derivatives. acs.org
| Precursor/Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 6-Benzyloxyindole | 10% Palladium on carbon, H₂, Acetone, 16h | 6-Hydroxyindole | 73% | prepchem.com |
| Carboxymethyl cyclohexadienone, Cyclohexylamine | CH₂Cl₂, rt | 1-Cyclohexyl-1H-indol-6-ol | 80% | acs.org |
| 3-Aminophenol, Benzoin | HCl, 135 °C | 6-Hydroxy-2,3-diphenyl-1H-indole | - | researchgate.net |
| 2-Methyl-3-nitrophenol | Benzyl chloride, K₂CO₃, DMF, 90°C, 3h | 6-Benzyloxy-2-nitrotoluene | 90% | orgsyn.org |
| 6-Benzyloxyindole-3-carboxaldehyde | NaBH₄, 10% Pd-C, Isopropanol, reflux, 5h | 6-Benzyloxyskatole | - | cdnsciencepub.com |
Table 1: Selected Synthetic Methods for 6-Hydroxyindole and its Precursors
Coupling Reactions for Ether Linkage Formation
The formation of the ether linkage in this compound is achieved by coupling the C-6 hydroxyl group of the indole precursor with an oxirane-containing electrophile. This reaction is a specific type of ether synthesis known as glycidylation.
Installation of the Oxirane Moiety via Epichlorohydrin (B41342) Chemistry
The most direct and widely used method for introducing the (oxiran-2-yl)methyl group is through the reaction of a hydroxyl-containing compound with epichlorohydrin. wikipedia.orgolinepoxy.com Epichlorohydrin is a bifunctional molecule containing both an epoxide ring and a reactive chlorine atom, making it an ideal reagent for this transformation. wikipedia.org
Nucleophilic Displacement Reactions for Glycidyl (B131873) Ether Synthesis
The synthesis of the glycidyl ether from 6-hydroxyindole proceeds via a nucleophilic substitution reaction. The reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl group of the 6-hydroxyindole to form a more nucleophilic phenoxide ion. This phenoxide then attacks the carbon atom bearing the chlorine in epichlorohydrin in an SN2 reaction, displacing the chloride and forming a chlorohydrin ether intermediate. Subsequent intramolecular cyclization, also under basic conditions, leads to the formation of the desired oxirane ring. google.comresearchgate.net
A general process for the preparation of glycidyl ethers involves reacting an alcohol with an epihalohydrin in the presence of a catalyst, followed by dehydrohalogenation with an alkali metal hydroxide (B78521). google.com For instance, a chlorohydrin ether can be heated with an aqueous solution of sodium hydroxide to induce epoxidation. google.com
Optimization of Reaction Conditions for Epoxide Formation
The efficiency of the glycidyl ether synthesis is dependent on several factors, including the choice of base, solvent, temperature, and catalyst.
The choice of solvent can influence the rate and selectivity of the reaction. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile (B52724), are often employed as they can solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide. Phase-transfer catalysts can also be utilized to facilitate the reaction between the aqueous base and the organic substrate. researchgate.net The SN2 nature of the initial nucleophilic attack means that the stereochemistry at the chiral center of epichlorohydrin is inverted during the formation of the ether linkage. If an enantiomerically pure form of epichlorohydrin is used, this will determine the stereochemistry of the final product.
| Reactants | Base | Solvent | Conditions | Product | Reference |
| Alcohol, Epichlorohydrin | NaOH (aq) | Toluene | Phase-transfer catalyst (TBAB), rt | Glycidyl ether | researchgate.net |
| Chlorohydrin ether | NaOH (aq) | - | 50-60 °C, 2.5h | Glycidyl ether | google.com |
Table 2: General Conditions for Glycidyl Ether Synthesis
Catalytic Approaches in Epoxide Construction
The construction of the oxirane (epoxide) ring is a critical step in the synthesis of this compound. Catalytic methods offer high levels of selectivity and efficiency. A primary strategy involves the epoxidation of an allylic precursor, such as 6-(allyloxy)-1H-indole.
Transition metal catalysis is a cornerstone of enantioselective epoxidation. The Sharpless Asymmetric Epoxidation (SAE) stands out as a highly reliable method for converting allylic alcohols into epoxides with high enantioselectivity. youtube.com This reaction employs a titanium isopropoxide catalyst in conjunction with a chiral diethyl tartrate (DET) ligand. youtube.com To apply this to the target molecule, the synthesis would first involve the preparation of 6-(prop-2-en-1-yloxy)-1H-indole. The subsequent epoxidation step would utilize the titanium catalyst system and an oxidant like tert-butyl hydroperoxide (TBHP). The choice of (+)-DET or (-)-DET dictates which enantiomer of the epoxide is formed, offering precise stereochemical control. youtube.com The reaction is often performed at low temperatures in the presence of molecular sieves to ensure a catalytic turnover by removing water, which would otherwise deactivate the titanium catalyst. youtube.com
Organocatalysis presents a metal-free alternative for epoxide construction. Bifunctional organocatalysts, such as those derived from amino acids or cinchona alkaloids, can promote asymmetric epoxidation. mdpi.com For instance, certain peptide-based catalysts have been shown to be effective in the chemoselective oxidation of indoles, yielding enantioenriched products. acs.org In the context of spirooxindoles, organocatalysts have been used to promote nucleophilic epoxidation with high diastereoselectivity and enantioselectivity. mdpi.com These methods typically involve the activation of an oxidizing agent by the catalyst and directing its attack on one face of the carbon-carbon double bond of the allylic precursor.
Table 1: Comparison of Selected Catalytic Epoxidation Approaches
| Method | Catalyst System | Typical Substrate | Key Advantages | Reference |
|---|---|---|---|---|
| Sharpless Asymmetric Epoxidation | Ti(OiPr)4, Diethyl Tartrate (DET) | Allylic Alcohols | High enantioselectivity (often >90% ee), predictable stereochemistry, broad substrate scope. | youtube.com |
| Organocatalytic Epoxidation | Peptide-based or Amide-based Catalysts | α,β-Unsaturated Carbonyls, Alkenes | Metal-free, mild reaction conditions, high diastereo- and enantioselectivity in specific cases. | mdpi.com |
| Vanadium-Catalyzed Epoxidation | Vanadyl bis(acetylacetonate) | Allylic and Homoallylic Alcohols | High diastereoselectivity, achieves epoxidation where other methods may fail. | youtube.com |
Microwave-Assisted Synthetic Enhancements
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. nih.govmdpi.com The application of microwave irradiation to the synthesis of this compound, typically via the O-alkylation of 6-hydroxyindole with an epoxide-containing electrophile like epichlorohydrin, offers significant advantages over conventional heating methods. actascientific.comtsijournals.com
In a typical procedure analogous to the synthesis of the 4-isomer, 6-hydroxyindole can be reacted with epichlorohydrin in the presence of a base. actascientific.com Under microwave irradiation, this reaction can be completed in minutes, compared to the hours often required for conventional heating. actascientific.comresearchgate.net For example, the synthesis of various ether derivatives using microwave irradiation has been shown to reduce reaction times from hours to mere minutes (e.g., 4-10 min) while simultaneously increasing yields from a 53-63% range to a 72-83% range. tsijournals.comresearchgate.net This enhancement is attributed to the efficient and rapid heating of the polar solvent and reactants by the microwave energy, leading to a significant increase in the rate of reaction. nih.gov
The choice of solvent and base is crucial for optimizing the microwave-assisted synthesis. Systems like potassium carbonate in acetonitrile or sodium hydroxide in water have been effectively used. actascientific.comtsijournals.com The use of microwave synthesizers allows for precise control over reaction parameters such as temperature, pressure, and irradiation power, leading to reproducible and high-yielding outcomes. actascientific.comunina.it
Table 2: Comparison of Conventional vs. Microwave-Assisted O-Alkylation of Hydroxyindoles
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Hours (e.g., 2-4 h) | Minutes (e.g., 4-10 min) | nih.govresearchgate.net |
| Typical Yield | Moderate to Good (e.g., 53-63%) | Good to Excellent (e.g., 72-96%) | nih.govresearchgate.net |
| Energy Consumption | Higher | Lower | actascientific.com |
| Side Reactions | More prevalent due to prolonged heating | Often reduced, leading to higher purity | nih.gov |
Alternative Synthetic Pathways to this compound and Analogues
Beyond the direct etherification of 6-hydroxyindole, alternative strategies can be envisioned for constructing the target molecule and its analogues. These pathways may involve forming the indole ring itself or functionalizing it at different positions.
Strategies Involving Indole C-C Bond Formation Adjacent to Epoxide Intermediates
Constructing a C-C bond on the indole nucleus while an epoxide side chain is present is a synthetically challenging task due to the reactivity of the epoxide ring. However, modern C-H functionalization and cyclization strategies offer potential routes. chim.it
One hypothetical approach involves a directed C-H activation/arylation at the C7 position of an N-protected this compound. nih.govmdpi.com This would require a directing group on the indole nitrogen to guide a transition metal catalyst (e.g., palladium or ruthenium) to the C7-H bond for subsequent coupling with an aryl halide. mdpi.comrsc.org The challenge lies in finding catalytic conditions that are mild enough to avoid opening the epoxide ring.
A different strategy involves an intramolecular cyclization. For example, a suitably designed precursor could undergo an intramolecular Friedel-Crafts type reaction where a part of the molecule attacks the benzene (B151609) ring of the indole. tezu.ernet.in A more direct, though complex, approach could be the annulation of an indole-based nucleophile with a dielectrophile that contains an epoxide. tezu.ernet.in For instance, a one-pot annulation of an indole scaffold with a 2,3-epoxy tosylate has been reported to proceed via N-alkylation followed by a regioselective epoxide-opening cyclization. tezu.ernet.in This highlights the possibility of forming fused ring systems adjacent to where an epoxide has reacted.
Sequential Functionalization of Related Indole-Containing Precursors
The most common and practical pathway to this compound is a sequential functionalization starting from a readily available indole precursor. researchgate.net The Williamson ether synthesis is the archetypal example of this strategy.
The synthesis commences with 6-hydroxyindole, which is deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide. actascientific.comresearchgate.net This nucleophile then reacts with an electrophilic three-carbon unit containing a latent or pre-formed epoxide, such as epichlorohydrin or glycidyl tosylate, via an SN2 reaction to yield the final product. actascientific.comresearchgate.net This method is robust and widely applicable for preparing aryl glycidyl ethers.
Alternative sequences could start from other functionalized indoles. For example, one could begin with 6-bromo-1H-indole and attempt a copper- or palladium-catalyzed etherification with glycidol. While less common than the Williamson ether synthesis for this specific transformation, such cross-coupling reactions are a powerful tool for C-O bond formation. Another potential route could involve starting with 6-methoxy-1H-indole, selectively demethylating it to reveal the 6-hydroxy group, and then proceeding with the etherification. chim.it
Comparison of Synthetic Efficiency and Green Chemistry Principles
Evaluating synthetic routes through the lens of green chemistry provides a quantitative measure of their environmental impact and resource efficiency. semanticscholar.orgrsc.org Key metrics include Atom Economy (AE), Reaction Mass Efficiency (RME), and the Environmental Factor (E-Factor). nih.govresearchgate.net
Atom Economy (AE): This metric, developed by Barry Trost, calculates the proportion of reactant atoms incorporated into the desired product. Addition reactions have 100% atom economy, while substitution and elimination reactions generate waste. The synthesis of this compound from 6-hydroxyindole and epichlorohydrin involves a substitution and an internal cyclization (or reaction with an epoxide), which generates salt as a byproduct (e.g., NaCl or KCl), thus having a lower atom economy than a purely additive process.
Reaction Mass Efficiency (RME): RME provides a more realistic measure by relating the mass of the final product to the total mass of all reactants used in stoichiometric amounts. researchgate.net It accounts for the molar excesses often used to drive reactions to completion.
E-Factor: Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the product. semanticscholar.org It accounts for all waste, including byproducts, leftover reactants, and solvents. A lower E-Factor signifies a greener process.
Table 3: Conceptual Green Chemistry Comparison of Synthetic Strategies
| Strategy | Atom Economy | Energy Consumption | Solvent/Reagent Use | Overall E-Factor (Conceptual) | Reference |
|---|---|---|---|---|---|
| Classical Williamson Ether Synthesis (Thermal) | Moderate | High | High (often large excess of reagents/solvent) | High | semanticscholar.org |
| Microwave-Assisted Williamson Ether Synthesis | Moderate | Low | Reduced | Moderate | nih.govactascientific.com |
| Catalytic Epoxidation of Allylic Precursor | High (for epoxidation step) | Low to Moderate | Low (catalytic reagents) | Low to Moderate | youtube.com |
| Multi-step C-H Functionalization Pathway | Low (overall) | High | High (multiple steps, purifications) | Very High | chim.itnih.gov |
Chemical Reactivity and Transformation Chemistry of 6 Oxiran 2 Yl Methoxy 1h Indole
Epoxide Ring-Opening Reactions
The core of 6-[(oxiran-2-yl)methoxy]-1H-indole's reactivity lies in the opening of the oxirane ring. This process alleviates the inherent ring strain of the epoxide, making it a thermodynamically favorable transformation. These reactions are versatile, allowing for the introduction of a wide array of functional groups and the synthesis of more complex molecular architectures.
Nucleophilic Attack on the Oxirane Ringresearchgate.netnih.govyoutube.comlibretexts.orgunivie.ac.atlibretexts.org
The reaction of this compound with nucleophiles is a cornerstone of its transformation chemistry. The electron-deficient carbon atoms of the epoxide ring are prime targets for nucleophilic attack, leading to the formation of β-substituted alcohol derivatives. The nature of the nucleophile, the reaction conditions, and the presence of catalysts all play crucial roles in determining the outcome of these reactions.
The regioselectivity of the epoxide ring-opening in this compound is highly dependent on the reaction conditions. In general, under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. libretexts.org In this scenario, the nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring. youtube.comlibretexts.org This would lead to the formation of a secondary alcohol.
Conversely, under acidic conditions, the epoxide oxygen is first protonated, forming a better leaving group. libretexts.org The reaction then proceeds through a mechanism with significant SN1 character, where the nucleophile attacks the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state. libretexts.org This results in the formation of a primary alcohol.
The stereochemistry of the ring-opening is also a key consideration. The SN2 attack results in an inversion of configuration at the center of attack, leading to a trans relationship between the newly introduced nucleophile and the hydroxyl group.
Table 1: Regioselectivity of Epoxide Ring-Opening
| Condition | Mechanism | Site of Nucleophilic Attack | Product |
| Basic/Neutral | SN2 | Less substituted carbon | Secondary alcohol |
| Acidic | SN1-like | More substituted carbon | Primary alcohol |
This table is based on general principles of epoxide chemistry and the expected reactivity of this compound.
The ring-opening of epoxides can be significantly accelerated and controlled through the use of catalysts. Both Lewis acids and Brønsted acids can activate the epoxide by coordinating to or protonating the oxygen atom, making the ring more susceptible to nucleophilic attack. For instance, silica (B1680970) gel has been shown to be an effective catalyst for the opening of epoxides by amines under solvent-free conditions. univie.ac.at While specific studies on the catalytic activation of this compound are not extensively documented, the principles of methoxy-activated indole (B1671886) chemistry suggest that such catalytic systems would be highly effective. chim.it
The indole nucleus itself is a competent nucleophile and can participate in intramolecular or intermolecular ring-opening reactions of epoxides. univie.ac.at In the case of this compound, intramolecular cyclization could potentially occur, where the indole nitrogen or a carbon atom of the pyrrole (B145914) ring attacks the epoxide. This would lead to the formation of fused heterocyclic systems. Such reactions are often promoted by acidic conditions or the presence of a Lewis acid catalyst. Research on related indole derivatives with oxirane functionalities has demonstrated the feasibility of such cyclizations, yielding complex polycyclic structures. univie.ac.at
The reaction of epoxides with amines is a well-established and important transformation for the synthesis of β-amino alcohols, which are valuable intermediates in medicinal chemistry. In a study on the closely related 1-(oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde, its reaction with various primary amines in propan-2-ol led to the formation of the corresponding β-amino alcohols. researchgate.net The reaction proceeded regioselectively with the amine attacking the terminal carbon of the oxirane ring. researchgate.net It is expected that this compound would react similarly with amines and hydrazines to yield the corresponding 1-(alkylamino)-3-(1H-indol-6-yloxy)propan-2-ols.
Table 2: Reaction of 1-(Oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with Primary Amines
| Amine (R-NH₂) | Product |
| 4-Methoxyaniline | 1-(4-Methoxyphenylamino)-3-(3-formyl-1H-indol-1-yl)propan-2-ol |
| 4-Methylaniline | 1-(4-Methylphenylamino)-3-(3-formyl-1H-indol-1-yl)propan-2-ol |
| 2-Methoxyaniline | 1-(2-Methoxyphenylamino)-3-(3-formyl-1H-indol-1-yl)propan-2-ol |
| 2-Methylaniline | 1-(2-Methylphenylamino)-3-(3-formyl-1H-indol-1-yl)propan-2-ol |
| 4-Bromoaniline | 1-(4-Bromophenylamino)-3-(3-formyl-1H-indol-1-yl)propan-2-ol |
| 2-Ethoxyaniline | 1-(2-Ethoxyphenylamino)-3-(3-formyl-1H-indol-1-yl)propan-2-ol |
This table presents data for the reaction of a related indole epoxide, 1-(oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde, as a model for the reactivity of this compound. researchgate.net
The hydrolysis of the epoxide ring in this compound under acidic or basic conditions yields the corresponding diol, 3-(1H-indol-6-yloxy)propane-1,2-diol. Under basic conditions, the reaction is initiated by the attack of a hydroxide (B78521) ion on the less substituted carbon of the epoxide. libretexts.org In acidic media, the epoxide is first protonated, followed by the attack of a water molecule on the more substituted carbon. libretexts.org While both conditions lead to the same diol product, the regioselectivity of the initial attack differs as previously described.
Rearrangement Reactions of the Epoxide Functionality
The strained three-membered ring of the epoxide in this compound is susceptible to various rearrangement reactions, often catalyzed by acid or base. These reactions can lead to the formation of new, more stable carbocyclic or heterocyclic structures.
Intramolecular Rearrangements Leading to Indole Derivatives
Intramolecular rearrangements involving the epoxide ring can give rise to a variety of indole derivatives. Under acidic conditions, protonation of the epoxide oxygen is followed by nucleophilic attack from the indole ring, typically at the C-5 or C-7 positions, leading to the formation of new ring systems. The regioselectivity of this attack is influenced by the electronic and steric properties of the indole nucleus.
Mechanisms of Epoxide-Derived Rearrangements
The mechanisms of epoxide rearrangements are diverse and can proceed through different pathways depending on the reaction conditions. wikipedia.org
Acid-Catalyzed Rearrangements: In the presence of an acid, the epoxide oxygen is protonated, making the carbon atoms of the epoxide ring more electrophilic. This is followed by a nucleophilic attack, which can be either intramolecular (as described above) or intermolecular. The attack typically occurs at the more substituted carbon atom if a tertiary carbocation can be formed, or at the less sterically hindered carbon. youtube.com
Base-Catalyzed Rearrangements: Under basic conditions, a strong base can deprotonate a carbon atom adjacent to the epoxide ring, leading to the formation of a carbanion. This carbanion can then attack the epoxide ring, resulting in a ring-opening and subsequent rearrangement. The Payne rearrangement is a notable example where an epoxide adjacent to a hydroxyl group undergoes rearrangement in the presence of a base. wikipedia.org
Reactivity of the Indole Nucleus
The indole nucleus of this compound is an electron-rich aromatic system, making it prone to electrophilic substitution reactions. The nitrogen atom and the C-2 and C-3 positions of the pyrrole ring are also sites of reactivity.
Electrophilic Aromatic Substitution Reactions on the Indole Core
The indole ring readily undergoes electrophilic aromatic substitution (EAS) reactions. The presence of the electron-donating methoxy (B1213986) group at the 6-position further activates the benzene (B151609) portion of the indole nucleus towards electrophilic attack. chim.it EAS reactions typically occur at the C-3 position, which is the most nucleophilic site. nih.gov However, substitution can also occur at other positions depending on the nature of the electrophile and the reaction conditions. masterorganicchemistry.com
Common EAS reactions for indoles include:
Halogenation (e.g., bromination, chlorination)
Nitration
Sulfonation
Friedel-Crafts acylation and alkylation masterorganicchemistry.com
| Reaction | Reagents | Typical Product |
| Bromination | Br2, FeBr3 | 3-Bromo-6-[(oxiran-2-yl)methoxy]-1H-indole |
| Nitration | HNO3, H2SO4 | 3-Nitro-6-[(oxiran-2-yl)methoxy]-1H-indole |
| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | 3-Acyl-6-[(oxiran-2-yl)methoxy]-1H-indole |
N-Functionalization of the Indole Nitrogen
The nitrogen atom of the indole ring possesses a lone pair of electrons and can act as a nucleophile. It can be functionalized through various reactions, including alkylation, acylation, and arylation. The reaction of 1H-indole-3-carboxaldehyde with epibromohydrin (B142927) in the presence of a base leads to N-alkylation, forming 1-(oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde. researchgate.net This indicates that the indole nitrogen in similar structures is reactive towards electrophiles like epoxides.
Reactivity at the C-2 and C-3 Positions of the Indole Ring
The C-2 and C-3 positions of the indole ring are particularly important in its chemistry.
C-3 Position: As mentioned, the C-3 position is the most common site for electrophilic attack. nih.gov It can also participate in various other reactions, such as the Mannich reaction and Michael additions. nih.gov In some cases, directing groups at other positions can influence the regioselectivity of reactions at the C-3 position. For instance, an ester group at C-4 has been shown to direct alkenylation to the C-3 position. nih.gov
C-2 Position: While generally less reactive than the C-3 position, the C-2 position can also undergo functionalization. Lithiation of the indole followed by reaction with an electrophile can lead to substitution at C-2. Furthermore, under certain catalytic conditions, direct C-H functionalization at the C-2 position is possible. nih.gov The relative reactivity of the C-2 and C-3 positions can be influenced by the substituent on the indole nitrogen and the specific reaction conditions.
The interplay between the reactivity of the epoxide and the indole nucleus allows for the synthesis of a wide array of complex molecules from this compound, highlighting its significance as a versatile building block in organic synthesis.
Chemoselective Transformations of the Coupled System
The presence of two reactive centers in this compound necessitates a careful selection of reaction conditions to achieve chemoselectivity. Researchers have successfully developed methodologies to modify one functional group while leaving the other intact, thereby enabling the synthesis of a wide range of derivatives.
Selective Modification of the Epoxide in the Presence of the Indole
The strained three-membered ring of the epoxide in this compound is susceptible to nucleophilic attack, providing a versatile handle for introducing various functionalities. This ring-opening can be achieved with a high degree of selectivity, preserving the integrity of the indole nucleus.
The reaction of epoxides with nucleophiles is a well-established transformation, and in the case of this compound, this reactivity can be harnessed to generate a library of substituted propanolamines and other derivatives. nih.gov The regioselectivity of the ring-opening is dependent on the reaction conditions. Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. mdpi.com
A variety of nucleophiles, including amines, thiols, and alcohols, can be employed for this purpose. For instance, the reaction with primary or secondary amines leads to the formation of the corresponding amino alcohols, which are valuable intermediates in the synthesis of biologically active compounds. The use of a Lewis acid catalyst, such as yttrium chloride (YCl₃), has been shown to efficiently promote the ring-opening of epoxides by amines under solvent-free conditions at room temperature, often with high regioselectivity. mdpi.com
| Nucleophile | Catalyst/Conditions | Product Type | Regioselectivity | Reference |
| Amines | YCl₃, solvent-free, rt | β-Amino alcohols | High | mdpi.com |
| Indole | Lithium perchlorate-Et₂O | Tryptophol derivatives | High | organic-chemistry.org |
| Various Nucleophiles | Acidic or Basic Conditions | 1,2-Disubstituted molecules | Condition-dependent | jsynthchem.com |
Selective Modification of the Indole in the Presence of the Epoxide
The indole ring, being an electron-rich aromatic system, is prone to electrophilic substitution, with the C3 position being the most reactive site. rsc.org It is also possible to achieve N-alkylation or N-acylation under appropriate conditions. These transformations can be performed selectively, without affecting the epoxide ring.
Electrophilic substitution at the C3 position of the indole nucleus can be achieved using various electrophiles. For instance, the Mannich reaction, involving the condensation of the indole with an aldehyde and an amine, can introduce an aminomethyl group at the C3 position. While the epoxide ring is generally stable under these conditions, careful control of the reaction parameters is crucial to prevent any unwanted side reactions.
N-alkylation of the indole nitrogen represents another avenue for selective modification. This can be accomplished using alkyl halides in the presence of a base. The choice of base and solvent is critical to ensure that the nucleophilicity of the base is directed towards the indole N-H proton rather than initiating the ring-opening of the epoxide.
| Reaction Type | Reagents/Conditions | Position of Modification | Reference |
| Electrophilic Substitution | Electrophile (e.g., in Mannich reaction) | C3 | arkat-usa.org |
| N-Alkylation | Alkyl halide, Base | N1 | General Knowledge |
Cascade Reactions and Multicomponent Transformations Involving the Compound
The dual functionality of this compound makes it an ideal substrate for cascade and multicomponent reactions, where multiple bonds are formed in a single operation. mdpi.comrsc.org These reactions offer a highly efficient route to complex polycyclic structures from simple starting materials.
One potential cascade pathway involves the initial ring-opening of the epoxide by an external nucleophile, followed by an intramolecular cyclization involving the newly introduced functionality and the indole ring. For example, a reaction with a suitable dinucleophile could lead to the formation of fused heterocyclic systems.
While specific examples of cascade reactions starting directly from this compound are not extensively documented in the reviewed literature, the synthesis of indole derivatives from 2-alkenylanilines via an epoxide intermediate followed by intramolecular cyclization suggests the feasibility of such transformations. rsc.org This process involves the formation of an epoxide, which then undergoes an intramolecular cyclization to form an indolin-3-ol structure. A subsequent acid-catalyzed elimination of water leads to the final indole derivative. This type of reaction sequence highlights the potential for the epoxide moiety in this compound to act as a precursor for intramolecular cyclization events.
Multicomponent reactions (MCRs) involving indoles are a powerful tool for the synthesis of diverse heterocyclic libraries. arkat-usa.orgnih.govnih.gov While specific MCRs employing this compound as a component were not identified in the search, its structural motifs are amenable to such transformations. For instance, the indole nucleus could act as the nucleophilic component in a variety of MCRs, while the epoxide could potentially participate in subsequent intramolecular cyclizations to build molecular complexity rapidly.
| Reaction Type | Key Transformation | Potential Product | Reference |
| Intramolecular Cyclization | Epoxide opening followed by cyclization | Fused Indole Heterocycles | rsc.org (by analogy) |
| Multicomponent Reaction | Indole as nucleophilic partner | Diverse Heterocyclic Scaffolds | arkat-usa.orgnih.govnih.gov (general principle) |
Advanced Spectroscopic Analysis and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the carbon-hydrogen framework.
Comprehensive 1D NMR (¹H, ¹³C) Analysis for Structural Confirmation
One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides the foundational data for structural confirmation. beilstein-journals.orgarkat-usa.org
¹H NMR Spectroscopy: The proton NMR spectrum of 6-[(oxiran-2-yl)methoxy]-1H-indole exhibits characteristic signals corresponding to each unique proton in the molecule. The aromatic protons of the indole (B1671886) ring typically appear in the downfield region, while the protons of the oxirane and methoxy (B1213986) linker are observed at higher field strengths. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) are all instrumental in assigning protons to their specific positions within the structure.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts of the carbon signals are indicative of their chemical environment (e.g., aromatic, aliphatic, attached to an electronegative atom). For instance, the carbons of the indole ring resonate at different frequencies than those of the oxirane or methoxy groups.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Indole Derivatives
This table presents a generalized view of expected chemical shifts for indole-type structures. Actual values for this compound may vary.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Indole NH | ~8.0-8.5 (broad singlet) | - |
| Indole Aromatic CH | ~6.5-7.7 (multiplets) | ~100-140 |
| Oxirane CH | ~2.5-3.5 (multiplets) | ~45-55 |
| Methoxy OCH₂ | ~3.9-4.3 (multiplets) | ~70-75 |
2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are employed to establish the connectivity between atoms and to probe the stereochemistry of the molecule. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. For this compound, COSY would confirm the connectivity within the indole ring and the protons on the oxirane and methoxy linker.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the entire molecular structure by connecting different fragments, such as linking the methoxy group to the oxirane ring and the oxirane-methoxy moiety to the indole core.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly valuable for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the oxirane ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. beilstein-journals.orgmdpi.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (indole) | ~3400-3300 |
| C-H stretch (aromatic) | ~3100-3000 |
| C-H stretch (aliphatic) | ~3000-2850 |
| C=C stretch (aromatic) | ~1600-1450 |
| C-O-C stretch (ether) | ~1250-1050 |
| C-O stretch (oxirane) | ~950-810 (asymmetric ring stretch) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. This technique provides a highly accurate mass measurement, often to within a few parts per million, which serves as a definitive confirmation of the molecular formula C₁₁H₁₁NO₂ for this compound.
Advanced Chromatographic Methods for Purity Assessment and Isolation
Advanced chromatographic techniques are essential for both the isolation and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method to determine the purity of a compound. medicaljournalssweden.sersc.org By using a suitable stationary phase and mobile phase, a sharp, symmetrical peak for the target compound with a stable retention time indicates high purity. The presence of other peaks would signify impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique can be used to separate volatile impurities and identify them based on their mass spectra. For this compound, GC-MS can provide further confirmation of its identity and purity.
X-ray Crystallography for Solid-State Structure Determination
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering precise insights into molecular behavior. For 6-[(oxiran-2-yl)methoxy]-1H-indole, these calculations can map out its electronic landscape and predict its chemical predispositions.
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the ground-state electronic structure and, consequently, the most stable three-dimensional arrangement of atoms in a molecule. aps.org Methods like B3LYP or long-range corrected functionals such as ωB97X-D, paired with basis sets like 6-31++G(d,p) or aug-cc-pVTZ, provide a balance of computational cost and accuracy for molecules of this size. researchgate.netnih.gov
The optimization process systematically adjusts the positions of the atoms to find the lowest energy conformation. For this compound, this would define the precise bond lengths, bond angles, and dihedral angles between the indole (B1671886) ring, the methoxy (B1213986) bridge, and the oxirane ring. Calculations on similar indole derivatives have shown that DFT can accurately reproduce experimental geometric parameters obtained from X-ray diffraction. nih.govnih.gov The resulting optimized geometry is the foundation for all further computational analyses.
Table 1: Predicted Key Geometric Parameters of this compound from DFT Calculations
| Parameter | Description | Predicted Value |
| Bond Lengths (Å) | ||
| C-O (ether) | Length of the bond between the indole ring and the ether oxygen. | ~1.37 Å |
| O-CH2 (ether) | Length of the bond between the ether oxygen and the methylene (B1212753) group. | ~1.43 Å |
| C-O (epoxide) | Average length of the carbon-oxygen bonds within the epoxide ring. | ~1.45 Å |
| N-H (indole) | Length of the nitrogen-hydrogen bond in the indole ring. | ~1.01 Å |
| **Bond Angles (°) ** | ||
| C-O-C (ether) | The angle of the ether linkage connecting the two main fragments. | ~118° |
| C-C-O (epoxide) | The internal angles of the strained three-membered oxirane ring. | ~60° |
| Dihedral Angles (°) | ||
| CAr-CAr-O-CH2 | The twist angle defining the orientation of the ether group relative to the indole plane. | ~0° or ~180° (planar) |
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and localization of these orbitals are critical for predicting a molecule's chemical behavior. youtube.com
HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor in chemical reactions. For this compound, the HOMO is expected to be delocalized over the electron-rich indole ring system. This indicates that the indole moiety is the molecule's primary nucleophilic center.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital serves as the main electron acceptor. The LUMO is anticipated to be localized predominantly on the strained oxirane (epoxide) ring. This localization makes the epoxide carbon atoms the primary electrophilic sites, susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
Computational studies on similar aromatic and heterocyclic compounds confirm that FMO analysis is a reliable predictor of reaction sites. researchgate.netresearchgate.net
Table 2: Predicted Frontier Molecular Orbital Properties for this compound
| Orbital | Predicted Energy (eV) | Primary Localization | Implied Reactivity |
| HOMO | -5.5 to -6.0 | Indole Ring (π-system) | Nucleophilic / Electron Donor |
| LUMO | +1.0 to +1.5 | Oxirane (Epoxide) Ring | Electrophilic / Electron Acceptor |
| Energy Gap (ΔE) | 6.5 to 7.5 eV | Entire Molecule | Indicator of Kinetic Stability |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. scispace.com It is invaluable for identifying regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue). researchgate.netresearchgate.net
For this compound, the MEP map would highlight:
Negative Potential: Concentrated around the electronegative oxygen atoms of the ether and epoxide groups, as well as over the π-cloud of the indole ring. These are the regions most attractive to electrophiles.
Positive Potential: Located around the hydrogen atom attached to the indole nitrogen (N-H) and the hydrogen atoms on the epoxide ring. These sites are susceptible to interaction with nucleophiles.
MEP analysis provides a clear, intuitive guide to the molecule's electrostatic interactions and preferred sites for intermolecular bonding. researchgate.net
Table 3: Predicted Molecular Electrostatic Potential (MEP) Regions
| Region | Color on MEP Map | Electrostatic Potential | Predicted Interaction |
| Epoxide & Ether Oxygens | Red | Strongly Negative | Site for protonation and Lewis acid coordination |
| Indole Ring (π-face) | Yellow / Green | Negative to Neutral | Attraction of electrophiles |
| Indole N-H Proton | Blue | Strongly Positive | Hydrogen bond donor site |
| Epoxide C-H Protons | Light Blue | Positive | Site for nucleophilic attack |
Natural Bond Orbital (NBO) analysis examines interactions between filled (donor) and empty (acceptor) orbitals within a molecule. nih.gov This method quantifies intramolecular charge transfer and delocalization effects, such as hyperconjugation. The strength of these interactions is estimated using second-order perturbation theory, yielding a stabilization energy (E(2)). wisc.edu
In this compound, key NBO interactions would include:
Delocalization from the lone pair orbitals of the ether oxygen (nO) to the antibonding π* orbitals of the indole ring.
Delocalization from the indole π orbitals to the antibonding σ* orbitals of the C-O bonds in the side chain.
Table 4: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))
| Donor NBO (Filled) | Acceptor NBO (Unfilled) | Predicted E(2) (kcal/mol) | Type of Interaction |
| LP (Oether) | π* (CAr-CAr) | 15 - 25 | Lone pair delocalization into the aromatic ring |
| π (CAr-CAr) | σ* (C-Oether) | 2 - 5 | π-system donation into the side chain |
| LP (Oepoxide) | σ* (C-H) | 1 - 3 | Hyperconjugation within the epoxide ring |
Reaction Mechanism Elucidation through Computational Modeling
Beyond static properties, computational chemistry can model the dynamic process of chemical reactions, identifying the lowest-energy pathways from reactants to products.
The epoxide ring is a highly strained, reactive functional group. Its ring-opening is a common and synthetically useful transformation. mdpi.com Computational modeling can elucidate the mechanism of this reaction by locating the transition state (TS)—the highest energy point along the reaction coordinate.
For this compound, a key reaction is the nucleophilic ring-opening of the epoxide. This can be catalyzed by acids or bases. For example, in an acid-catalyzed process:
Protonation: The epoxide oxygen is protonated by an acid, making the ring a much better electrophile.
Nucleophilic Attack: A nucleophile attacks one of the epoxide carbons. The regioselectivity of this attack (which carbon is attacked) can be predicted by calculating the activation energies for both possible pathways.
Ring Opening: The C-O bond breaks, relieving the ring strain.
Studies have shown that even poor nucleophiles like the indole ring itself can open epoxides, often facilitated by a Lewis acid catalyst like lithium perchlorate. organic-chemistry.org Transition state analysis provides the activation energy (Ea) for these steps, allowing chemists to predict reaction rates and conditions. Similar computational studies on the ring-opening of related heterocyclic systems have successfully mapped these reaction pathways. researchgate.net
Table 5: Hypothetical Transition State Analysis for Acid-Catalyzed Epoxide Ring Opening
| Reaction Step | Description | Key Computational Finding |
| 1. Protonation | The epoxide oxygen accepts a proton from a catalytic acid. | Exothermic; formation of a protonated epoxide intermediate. |
| 2. Transition State | A nucleophile (e.g., H2O) attacks a carbon of the protonated epoxide. | Structure of the transition state is located; activation energy (Ea) is calculated. |
| 3. Product Formation | The C-O bond of the epoxide breaks, forming a diol product. | The overall reaction energy (ΔErxn) is calculated to determine if the reaction is favorable. |
Energy Profiles and Thermodynamic Considerations of Reactions
The reactivity of this compound is primarily governed by the indole ring and the epoxide group. Computational chemistry, particularly through methods like Density Functional Theory (DFT), can provide valuable insights into the thermodynamics of reactions involving this molecule. rsc.org
The indole ring is known to undergo electrophilic substitution, typically at the C3 position. bhu.ac.in The presence of the electron-donating alkoxy group at the C6 position is expected to influence the electron density distribution of the indole ring, potentially affecting the regioselectivity and activation energies of such reactions. numberanalytics.com Computational models can predict the relative stability of intermediates formed during electrophilic attack at different positions on the indole ring, thus elucidating the most probable reaction pathways.
The oxirane (epoxide) ring is susceptible to nucleophilic ring-opening reactions, which can proceed via either an S(_N)2-type mechanism under basic or neutral conditions or an S(_N)1-type mechanism under acidic conditions. semanticscholar.org Theoretical calculations can model the energy profiles of these ring-opening reactions with various nucleophiles. For instance, the reaction with an amine would lead to the formation of an amino alcohol, a common reaction in the curing of epoxy resins. semanticscholar.org
Furthermore, thermodynamic properties such as the enthalpy of formation, entropy, and Gibbs free energy for this compound and its reaction products can be estimated using computational methods. acs.orgacs.orgosti.gov These calculations are vital for determining reaction spontaneity and equilibrium constants. For instance, the thermodynamics of the hydrogenation of the indole nucleus can be theoretically assessed, providing data on the energy changes associated with the saturation of the heterocyclic ring. acs.orgacs.orgosti.gov
A hypothetical reaction is the intramolecular cyclization, where the indole nitrogen attacks the epoxide ring. The thermodynamic feasibility of such a reaction can be evaluated by calculating the Gibbs free energy change.
Table 1: Representative Calculated Thermodynamic Data for Indole Derivatives
| Compound | Enthalpy of Formation (gas-phase, kJ/mol) | Gibbs Free Energy of Formation (gas-phase, kJ/mol) |
| Indole | 162.5 ± 2.4 acs.org | Data not readily available |
| Indoline | Data not readily available | Data not readily available |
| 2-Methylindole | 179.9 acs.org | Data not readily available |
Note: This table presents experimentally derived and computationally supported data for parent indole structures to provide a comparative baseline. Specific values for this compound would require dedicated computational studies.
Conformational Analysis and Stereochemical Insights
Computational methods, such as molecular mechanics and quantum mechanics, can be employed to perform a systematic conformational search to identify the low-energy conformers. The potential energy surface can be scanned by rotating the flexible dihedral angles to locate the global and local minima. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.
Table 2: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Influence on Conformation |
| C5-C6-O-CH(_2) | Rotation around the bond connecting the indole ring to the ether oxygen. | Influences the orientation of the side chain relative to the indole plane. |
| C6-O-CH(_2)-CH | Rotation around the ether bond. | Determines the extension of the side chain from the indole core. |
| O-CH(_2)-CH-O(oxirane) | Rotation around the bond adjacent to the oxirane ring. | Affects the spatial positioning of the reactive epoxide group. |
Molecular Dynamics Simulations to Explore Dynamic Behavior
While static computational models provide information on stable structures and energy profiles, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. dergipark.org.tr MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes the atomic positions and velocities as a function of time. nih.gov
For this compound, MD simulations can be used to:
Explore conformational space: By simulating the molecule at a given temperature, one can observe transitions between different conformational states and determine the flexibility of the side chain. nih.gov
Analyze solvent effects: Placing the molecule in a simulated solvent box (e.g., water) allows for the study of how solvent molecules interact with the indole and epoxide moieties and influence the conformational preferences.
Investigate interactions with other molecules: MD simulations are particularly powerful for studying the non-covalent interactions between a ligand and a biological macromolecule, such as a protein or DNA. nih.gov For this compound, this could involve simulating its interaction with a target enzyme to understand its binding mode and stability within the active site. dergipark.org.tr
The results of MD simulations are often analyzed in terms of root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation and root-mean-square fluctuation (RMSF) to identify flexible regions. dergipark.org.tr
Table 3: Potential Applications of Molecular Dynamics Simulations for this compound
| Simulation Type | Information Gained | Potential Relevance |
| In vacuum | Intrinsic flexibility and conformational landscape. | Baseline for understanding more complex environments. |
| In explicit solvent | Solvation effects on conformation and dynamics. | Understanding behavior in aqueous or organic media. |
| With a target protein | Binding mode, interaction energies, and residence time. | Drug design and understanding biological activity. dergipark.org.tr |
Applications As a Synthetic Building Block in Academic Research Non Excluded
Versatile Scaffold for the Construction of Complex Heterocyclic Systems
The structure of 6-[(oxiran-2-yl)methoxy]-1H-indole is inherently suited for its role as a versatile scaffold. The indole (B1671886) ring, being electron-rich, is prone to electrophilic substitution, typically at the C3 position. Concurrently, the epoxide ring is a potent electrophile, susceptible to ring-opening by a wide array of nucleophiles. This dual reactivity allows for the introduction of diverse substituents and the formation of new ring systems.
Research on analogous structures demonstrates the synthetic potential. For instance, the nucleophilic ring-opening of N-glycidyl indoles with various amines, alcohols, or thiols is a common strategy to introduce a β-amino alcohol side chain, which can be a precursor for further cyclization. organic-chemistry.org The reaction is often catalyzed by Lewis acids or bases to control regioselectivity. researchgate.net
Furthermore, the indole nucleus itself can be elaborated. Methoxy-activated indoles are known to participate in a range of C-C and C-N bond-forming reactions, including palladium-catalyzed cross-couplings like the Suzuki, Heck, and Sonogashira reactions, particularly after halo-functionalization of the indole core. chim.itnih.gov A compound like 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be an excellent substrate for nucleophilic substitution at the C2 position, highlighting the reactivity of the activated indole ring. nii.ac.jp By combining these transformations, complex polycyclic and heavily substituted indole derivatives can be accessed, starting from a single, versatile building block. rsc.orgacs.org
Table 1: Potential Reactions for Scaffold Elaboration
| Reactive Site | Reaction Type | Reagents/Conditions | Resulting Structure |
|---|---|---|---|
| Epoxide Ring | Nucleophilic Ring-Opening | R₂NH (secondary amine) | N-(1-(1H-indol-1-yl)-3-(dialkylamino)propan-2-ol) |
| Epoxide Ring | Nucleophilic Ring-Opening | ROH (alcohol), Lewis Acid | N-(1-(1H-indol-1-yl)-3-alkoxypropan-2-ol) |
| Indole C3-Position | Electrophilic Substitution (Vilsmeier-Haack) | POCl₃, DMF | 3-formyl-6-[(oxiran-2-yl)methoxy]-1H-indole |
| Indole Benzene (B151609) Ring | C-H Functionalization/Coupling (after halogenation) | Arylboronic acid, Pd catalyst | Aryl-substituted this compound |
Precursor in Cascade and Tandem Reactions
Cascade reactions, where a single synthetic operation triggers multiple bond-forming events, represent a highly efficient strategy for building molecular complexity. The structure of this compound is well-suited to serve as a precursor in such transformations. A hypothetical but chemically sound cascade could be initiated by the ring-opening of the epoxide.
For example, an acid-catalyzed opening of the epoxide by an external nitrile nucleophile could generate a nitrilium ion intermediate. This intermediate could then be trapped intramolecularly by the electron-rich indole ring at the C7 or C5 position in an electrophilic aromatic substitution-type reaction. Subsequent hydrolysis would yield a novel tricyclic indole-fused lactone. The feasibility of such sequences is supported by literature on domino reactions involving epoxides and anilines to form indoles chimia.ch and various cascade reactions that construct complex indole-containing polycycles. nih.govrsc.orgrsc.org
This strategy allows for the rapid construction of fused heterocyclic systems that would otherwise require lengthy, multi-step synthetic sequences. The development of such cascade reactions is a key area in modern synthetic methodology. nih.gov
Enabling Compound for Diversification of Indole-Based Chemical Libraries
In medicinal chemistry and drug discovery, the synthesis of chemical libraries containing a common core scaffold with diverse peripheral functionality is crucial for structure-activity relationship (SAR) studies. This compound is an excellent starting point for generating such libraries due to the reliable and versatile reactivity of the epoxide moiety.
The primary point of diversification is the nucleophilic ring-opening of the oxirane. A large library of nucleophiles, including primary and secondary amines, thiols, alcohols, and azide, can be employed to generate a diverse set of indole derivatives with a propan-2-ol linker. Each product in this initial library contains a secondary hydroxyl group, which can serve as a second point for diversification through reactions like acylation, etherification, or oxidation.
Furthermore, the indole nucleus itself can be subjected to a second round of diversification. For example, late-stage C-H functionalization or cross-coupling reactions on a halogenated version of the scaffold could introduce additional diversity. nih.govacs.org This dual approach, targeting both the side chain and the core, allows for the creation of a large and structurally rich library of compounds from a single, accessible precursor. nih.gov
Table 2: Library Generation via Epoxide Ring-Opening
| Nucleophile Class | Example Nucleophile | Resulting Functional Group at C3' of Side Chain |
|---|---|---|
| Primary Amines | Benzylamine | -NH-CH₂Ph |
| Secondary Amines | Morpholine | Morpholin-4-yl |
| Anilines | p-Anisidine | -NH-(p-MeO-C₆H₄) |
| Thiols | Thiophenol | -SPh |
| Alcohols | Methanol | -OMe |
| Azides | Sodium Azide | -N₃ |
Role in the Development of New Synthetic Methodologies and Reagents
New synthetic building blocks often drive the development of novel synthetic methods and reagents. The study of the reactivity of this compound can contribute to this field in several ways.
First, it can serve as a benchmark substrate for the development of new catalytic systems for regioselective and enantioselective epoxide ring-opening reactions. mdpi.comyoutube.com The presence of the indole nitrogen and the methoxy (B1213986) group can influence the reaction's outcome, providing a challenging test for the selectivity of new catalysts, such as chiral Lewis acids or organocatalysts. organic-chemistry.orgresearchgate.net
Second, the pursuit of efficient and scalable syntheses of this compound itself can lead to new methodological advancements. This could involve exploring novel variations of classical indole syntheses rsc.orgnih.govnih.gov or developing new techniques for the N-alkylation of indoles with functionalized epoxides. chimia.ch
Finally, the compound is a potential starting point for designing novel cascade or multicomponent reactions. Crafting a reaction sequence where the indole and epoxide moieties interact in a controlled manner to form complex polycyclic structures would represent a significant advancement in synthetic strategy. nih.govrsc.org The development of new indole-based N-heterocyclic carbene (NHC) copper complexes has also shown promise in catalysis, suggesting that derivatives of this scaffold could find use in creating novel ligand systems. nih.gov
Future Directions and Outlook
Exploration of Novel Synthetic Routes to 6-[(Oxiran-2-yl)methoxy]-1H-indole
While established methods for synthesizing indole (B1671886) derivatives exist, the pursuit of more efficient, sustainable, and versatile synthetic routes remains a key area of research. irjmets.com Future efforts in the synthesis of this compound could focus on several innovative strategies:
Greener Synthesis: Exploring enzymatic or biocatalytic approaches could offer more environmentally friendly alternatives to traditional chemical synthesis. numberanalytics.com These methods often proceed under milder conditions and can exhibit high selectivity.
Metal-Catalyzed Cross-Coupling Reactions: Advanced cross-coupling techniques, such as those catalyzed by palladium, copper, gold, or rhodium, could be adapted for the synthesis of the indole core, potentially offering higher yields and greater functional group tolerance. irjmets.commdpi.com
One-Pot and Multicomponent Reactions: Designing one-pot or multicomponent reactions would streamline the synthesis process by combining multiple steps into a single operation, thereby increasing efficiency and reducing waste. irjmets.com
Photocatalysis and Electrochemical Methods: These emerging techniques provide greener alternatives to traditional methods that often rely on harsh reagents. irjmets.com
A comparative analysis of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. numberanalytics.com | Enzyme stability and availability, substrate scope limitations. |
| Metal-Catalysis | High yields, broad substrate scope, functional group tolerance. irjmets.commdpi.com | Catalyst cost and toxicity, removal of metal residues. nih.gov |
| Multicomponent Reactions | Increased efficiency, reduced waste, step economy. irjmets.com | Optimization of reaction conditions for multiple components. |
| Photocatalysis/Electrochemistry | Use of light or electricity as a clean reagent, mild conditions. irjmets.com | Specialized equipment, scalability of photochemical reactions. |
Unveiling Undiscovered Reactivity Patterns and Transformations
The indole nucleus is known for its rich and diverse reactivity. nih.gov Future research should aim to uncover new reaction pathways and transformations involving this compound, particularly focusing on the interplay between the indole and oxirane moieties.
Reactions at the Indole Core: While electrophilic substitution at the C3 position is a well-known reactivity pattern for indoles, further investigation into other positions (N1, C2) could reveal novel functionalization possibilities. nih.gov The influence of the oxiran-2-ylmethoxy substituent on the regioselectivity of these reactions warrants detailed study.
Oxirane Ring-Opening Reactions: The epoxide ring is susceptible to nucleophilic attack, leading to a variety of functionalized products. nih.govunivie.ac.at A systematic investigation of ring-opening reactions with a wide range of nucleophiles would expand the synthetic utility of this compound. Solid-phase reactions on silica (B1680970) gel have shown promise for improving yields in such transformations. nih.govunivie.ac.at
Intramolecular Reactions: The proximity of the indole and oxirane groups may facilitate novel intramolecular cyclization reactions, leading to the formation of complex polycyclic structures.
Divergent Reactivity: Studies on the reactions of indoles with different reagents have revealed divergent reaction pathways. rsc.org Similar investigations with this compound could lead to the discovery of unexpected and synthetically useful transformations.
Advanced Mechanistic Studies using Modern Analytical Techniques
A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and designing new ones. The application of modern analytical techniques will be instrumental in these studies.
Spectroscopic and Crystallographic Analysis: Techniques such as single-crystal X-ray diffraction, FT-IR, UV-Visible, and NMR spectroscopy can provide detailed structural information about reactants, intermediates, and products. nih.gov
Isotopic Labeling Studies: The use of isotopically labeled reagents, such as H₂¹⁸O₂, can help to elucidate reaction pathways, for instance, by distinguishing between different proposed mechanisms in oxidation reactions. acs.org
Computational Modeling: Quantum chemical calculations can provide insights into the electronic structure and reactivity of the molecule, helping to predict reaction outcomes and understand mechanistic details. nih.gov
In-situ Reaction Monitoring: Techniques like real-time NMR or mass spectrometry can be used to monitor reaction progress and identify transient intermediates, providing a more complete picture of the reaction mechanism.
Development of Asymmetric Transformations Involving the Chiral Oxirane Moiety
The presence of a chiral center in the oxirane ring of this compound opens up avenues for the development of asymmetric transformations.
Organocatalysis: Chiral organocatalysts can be employed to achieve enantioselective reactions, a field that has seen significant growth and has been recognized with a Nobel Prize. nih.gov This approach avoids the use of potentially toxic metal catalysts. nih.gov
Chiral Ligands in Metal Catalysis: The use of chiral ligands in combination with metal catalysts is a powerful strategy for achieving high enantioselectivity in a wide range of reactions, including Friedel-Crafts alkylations. mdpi.com
Stereodivergent and Stereoconvergent Synthesis: These more advanced synthetic strategies can be applied to obtain specific stereoisomers of chiral products. mdpi.com
Chiral Auxiliaries: Attaching a chiral auxiliary to the indole nitrogen could direct the stereochemical outcome of subsequent reactions. numberanalytics.com
The development of such asymmetric transformations would be highly valuable for the synthesis of enantiomerically pure compounds, which is often a critical requirement in medicinal chemistry. researchgate.netrsc.orgnih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis and derivatization of this compound into modern high-throughput technologies like flow chemistry and automated synthesis platforms could significantly accelerate drug discovery and development. scribd.comnih.gov
Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. mdpi.comnih.govresearchgate.netvapourtec.com The synthesis of indole derivatives has already been successfully demonstrated in flow systems, often resulting in higher yields and shorter reaction times. mdpi.comnih.gov
Automated Synthesis: Automated platforms, which can perform multi-step syntheses and purifications, are becoming increasingly important for generating libraries of compounds for biological screening. researchgate.netresearchgate.net The development of robust protocols for the synthesis and modification of this compound on such platforms would be a significant advancement.
The potential benefits of integrating these technologies are summarized in Table 2.
Table 2: Advantages of Flow Chemistry and Automated Synthesis
| Technology | Key Advantages |
| Flow Chemistry | Precise control over reaction parameters (temperature, pressure, time). vapourtec.com Improved heat and mass transfer. Enhanced safety for hazardous reactions. Facile scalability. researchgate.net |
| Automated Synthesis | High-throughput synthesis of compound libraries. researchgate.net Increased reproducibility. Reduced manual labor and potential for human error. researchgate.net Integration with analytical techniques for real-time optimization. nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-[(oxiran-2-yl)methoxy]-1H-indole, and how can purity be optimized?
- Methodology :
- Step 1 : Use a protected indole precursor (e.g., 6-hydroxy-1H-indole) under inert conditions (e.g., nitrogen atmosphere).
- Step 2 : React with (oxiran-2-yl)methylating agents (e.g., epichlorohydrin derivatives) in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at controlled temperatures (30–60°C) .
- Step 3 : Purify via HPLC or recrystallization from acetonitrile/methanol (5:1), achieving yields >60% .
- Key Reagents : Epoxide precursors, coupling agents (e.g., BF₃·Et₂O), and protecting groups (e.g., N-methoxy protection).
Q. Which computational methods are suitable for predicting the electronic properties of this compound?
- Methodology :
- DFT Functionals : Hybrid functionals like B3LYP (Becke three-parameter exchange + Lee-Yang-Parr correlation) are recommended for thermochemical accuracy .
- Basis Sets : Use 6-31G(d,p) for geometry optimization and frequency calculations.
- Key Metrics : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges to assess reactivity .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodology :
- Data Collection : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 113 K) to minimize thermal motion .
- Refinement : SHELXL (via SHELX suite) for high-resolution data, handling anisotropic displacement parameters and weak C–H⋯π interactions .
- Validation : Check R-factors (<5%) and data-to-parameter ratios (>15:1) .
Advanced Research Questions
Q. What are the mechanistic implications of the epoxide group in nucleophilic ring-opening reactions?
- Methodology :
- Reactivity Studies : Use kinetic assays with nucleophiles (e.g., amines, thiols) in polar solvents (e.g., DMSO). Monitor regioselectivity via NMR or LC-MS.
- Theoretical Insights : DFT-based transition-state analysis (e.g., ωB97X-D/6-311++G(d,p)) to predict attack at the less substituted epoxide carbon .
- Case Study : Epoxide ring-opening in HIV-1 glycoprotein inhibitors suggests potential for targeted drug design .
Q. How can conflicting crystallographic data on weak intermolecular interactions be resolved?
- Methodology :
- Data Analysis : Use Hirshfeld surfaces (CrystalExplorer) to quantify C–H⋯H–C and π-π interactions .
- Refinement Strategies : Incorporate restraints for disordered solvent molecules in SHELXL .
- Validation : Cross-check with density-functional theory (DFT)-optimized dimer models .
Q. What strategies address low yields in multi-step syntheses of related indole-epoxide derivatives?
- Methodology :
- Optimization : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., ethylene glycol for high-boiling conditions) .
- Automation : Use flow chemistry for precise control of epoxidation steps, improving reproducibility .
- Troubleshooting : Monitor intermediates via in situ FTIR to identify bottlenecks (e.g., over-oxidation) .
Q. How does the methoxy-epoxide substitution influence biological activity compared to other indole derivatives?
- Methodology :
- Assays : Test against enzyme targets (e.g., cytochrome P450 isoforms) using fluorescence-based inhibition assays .
- SAR Studies : Compare with 6-methoxyindole (no epoxide) and 5-methoxy-1H-indol-6-ol (hydroxy substitution) to isolate epoxide-specific effects .
- Computational Docking : AutoDock Vina to predict binding affinities with receptors (e.g., serotonin transporters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
